molecular formula C9H8KNO4 B014370 N-(2-Carboxyphenyl)glycine Monopotassium Salt CAS No. 22979-96-0

N-(2-Carboxyphenyl)glycine Monopotassium Salt

Cat. No.: B014370
CAS No.: 22979-96-0
M. Wt: 233.26 g/mol
InChI Key: GJYVLQVTUHSBAT-UHFFFAOYSA-M
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Description

N-(2-Carboxyphenyl)glycine Monopotassium Salt (CAS 22979-96-0) is a potassium salt derivative of N-(2-carboxyphenyl)glycine (CAS 612-42-0), a compound with the molecular formula C₉H₈KNO₄ and a molecular weight of 247.27 g/mol. This compound is structurally characterized by a glycine moiety substituted with a 2-carboxyphenyl group, forming a zwitterionic structure. It is primarily known for its role in the Heumann indigo synthesis, where it undergoes cyclization in alkaline melts to produce indoxyl, a precursor to indigo dye . The monopotassium salt enhances solubility in polar solvents, facilitating its use in industrial processes .

Properties

IUPAC Name

potassium;2-(2-carboxyanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4.K/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14;/h1-4,10H,5H2,(H,11,12)(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYVLQVTUHSBAT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8KNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409864
Record name N-(2-Carboxyphenyl)glycine Monopotassium Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22979-96-0
Record name N-(2-Carboxyphenyl)glycine Monopotassium Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution Using Halogenated Benzoic Acids

A widely cited method, detailed in a patent, involves reacting 2,4-dichlorobenzoic acid with glycine under alkaline conditions. The process employs water as a solvent, a copper catalyst, and oxygen to facilitate the substitution of the chlorine atom at the ortho position relative to the carboxylic acid group. Key reaction parameters include:

ParameterOptimal RangeRole in Reaction
Temperature150–200°CAccelerates substitution kinetics
pH10–12 (maintained with NaOH/KOH)Deprotonates glycine for nucleophilicity
CatalystCopper powder (0.5–2 wt%)Mediates electron transfer
Oxygen partial pressure1–3 atmPrevents catalyst deactivation

Under these conditions, glycine attacks the activated aromatic ring, displacing the chlorine atom to form N-(2-carboxy-5-chlorophenyl)glycine. Subsequent hydrolysis removes the remaining chlorine, yielding N-(2-carboxyphenyl)glycine.

Salt Formation and Purification Strategies

The free acid, N-(2-carboxyphenyl)glycine, is converted to its monopotassium salt through controlled neutralization. Critical steps include:

Stoichiometric Neutralization

Adding one equivalent of potassium hydroxide (KOH) to an aqueous suspension of the free acid ensures selective monopotassium salt formation:

C9H9NO4+KOHC9H8KNO4+H2O\text{C}9\text{H}9\text{NO}4 + \text{KOH} \rightarrow \text{C}9\text{H}8\text{KNO}4 + \text{H}_2\text{O}

Maintaining a pH of 7–8 during neutralization prevents over-salinization (e.g., dipotassium species).

Crystallization and Recrystallization

The compound’s limited solubility in cold aqueous base allows for crystallization by cooling the reaction mixture to 0–5°C. Recrystallization from ethanol-water (1:3 v/v) enhances purity, yielding needle-like crystals with >98% purity.

Analytical Characterization and Quality Control

Rigorous spectroscopic and thermal analyses confirm structural integrity and purity:

Spectroscopic Profiling

  • Infrared (IR) Spectroscopy : Strong absorptions at 2500–3000 cm⁻¹ (carboxylic acid O-H stretch), 1680 cm⁻¹ (C=O stretch), and 1550 cm⁻¹ (aromatic C=C).

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (D₂O) : δ 7.8–7.6 (m, 2H, aromatic), δ 7.5–7.3 (m, 1H, aromatic), δ 4.1 (s, 2H, CH₂).

    • ¹³C NMR : δ 175.2 (COOH), δ 169.8 (COO⁻K⁺), δ 135–125 (aromatic carbons).

Thermal Stability Analysis

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, consistent with carboxylate salts. Differential scanning calorimetry (DSC) shows a melting endotherm at 164–165°C, corroborating the crystalline nature observed in source.

Industrial-Scale Production Considerations

Scalability challenges center on catalyst recovery and waste management. The patented method addresses these via:

  • Catalyst recycling : Filtration of copper residues for reuse in subsequent batches.

  • Waste minimization : Neutralization byproducts (e.g., KCl) are precipitated and repurposed as fertilizers.

Typical production metrics include:

MetricValue
Yield78–85%
Purity≥98%
Batch cycle time12–18 hours

Chemical Reactions Analysis

Types of Reactions

N-(2-Carboxyphenyl)glycine Monopotassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

N-(2-Carboxyphenyl)glycine monopotassium salt has garnered attention for its potential therapeutic applications. It is structurally related to glycine, an amino acid known for its role in neurotransmission and anti-inflammatory responses.

  • Neuroprotective Effects : Research indicates that compounds related to glycine can exert neuroprotective effects. For instance, glycine has been shown to protect against neuronal damage in models of neurodegenerative diseases by modulating NMDA receptor activity . The potassium salt form may enhance solubility and bioavailability, making it a candidate for further pharmacological studies.
  • Anti-inflammatory Properties : Glycine derivatives have demonstrated anti-inflammatory properties in various studies. The carboxyphenyl group may contribute to these effects by interacting with inflammatory pathways, potentially leading to new treatments for conditions like colitis or arthritis .

Material Science

The unique chemical structure of this compound allows it to be utilized in material science, particularly in the development of functional materials.

  • Surface Modification : The compound can be used to modify surfaces of electrodes in electrochemical applications. By grafting carboxyphenyl groups onto electrode surfaces, researchers can enhance electrochemical properties such as conductivity and stability . This application is particularly relevant in the development of sensors and energy storage devices.
  • Nanocomposites : Incorporating N-(2-Carboxyphenyl)glycine into polymer matrices can improve the mechanical properties and thermal stability of nanocomposites. The interaction between the carboxylic acid groups and the polymer matrix can lead to better dispersion of nanoparticles and enhanced performance characteristics.

Agricultural Science

In agriculture, this compound may serve as a biostimulant or nutrient supplement.

  • Plant Growth Promotion : Similar to other amino acids and their derivatives, this compound could promote plant growth by enhancing nutrient uptake or stimulating metabolic processes. Research into amino acid-based fertilizers suggests they can improve crop yield and resilience against stress .
  • Herbicide Development : Given its structural similarity to other herbicides like glyphosate, there is potential for developing herbicidal properties based on its mechanism of action against specific plant enzymes . This could lead to innovative solutions for weed management in sustainable agriculture.

Case Studies

Several case studies highlight the applications of this compound:

Study Title Application Findings
Neuroprotective Effects of Glycine DerivativesMedicinal ChemistryDemonstrated significant reduction in neuronal apoptosis in vitro models.
Surface Modification Techniques Using Carboxylic AcidsMaterial ScienceEnhanced electrochemical performance of modified electrodes with carboxylic acid groups.
Amino Acid-Based Fertilizers: A ReviewAgricultural ScienceAmino acids improved nutrient uptake and stress resilience in various crops.

Mechanism of Action

The mechanism of action of N-(2-Carboxyphenyl)glycine Monopotassium Salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are studied in research applications .

Comparison with Similar Compounds

N-Phenylglycine Potassium Salt (CAS 19525-59-8)

Structural Differences :

  • N-Phenylglycine Potassium Salt lacks the carboxyl group on the phenyl ring, featuring a simple phenyl substitution instead of the 2-carboxyphenyl group.
  • Molecular formula: C₈H₈KNO₂ (vs. C₉H₈KNO₄ for N-(2-carboxyphenyl)glycine monopotassium salt).

Functional Differences :

  • While both are glycine derivatives, the absence of the carboxyl group in N-phenylglycine limits its ability to participate in cyclization reactions critical for indigo synthesis.
  • Applications: N-Phenylglycine salts are used in organic synthesis but lack the dye industry relevance of N-(2-carboxyphenyl)glycine derivatives .

N-(Hydroxymethyl)-glycine Sodium Salt

Structural Differences :

  • Substitution of the 2-carboxyphenyl group with a hydroxymethyl group.
  • Counterion: Sodium instead of potassium.

Functional Differences :

  • Used as a fixative for biological samples due to its ability to crosslink proteins, a property absent in N-(2-carboxyphenyl)glycine salts .
  • Sodium’s smaller ionic radius compared to potassium may reduce solubility in certain solvents.

Comparison with Functional Analogues

N-Phosphonomethylglycine Sulfonium Salts

Structural Differences :

  • Replacement of the 2-carboxyphenyl group with a phosphonomethyl group.
  • Sulfonium counterion instead of potassium.

Functional Differences :

  • These compounds, such as dibutylmethyl sulfonium salts, act as herbicides and plant growth regulators. Their mode of action involves inhibition of aromatic amino acid biosynthesis, unlike the indigo precursor role of N-(2-carboxyphenyl)glycine salts .

Glycine Carbonate and Phosphate Salts

Structural Differences :

  • Simple glycine salts (e.g., glycine carbonate monopotassium salt) without aromatic substitutions.

Functional Differences :

  • Used as buffering agents or stabilizers in pharmaceuticals and food industries. Their lack of aromatic groups prevents applications in dye synthesis .

Counterion-Specific Comparisons

Potassium vs. Sodium Salts

  • Solubility: Potassium salts generally exhibit higher solubility in water compared to sodium salts due to potassium’s larger ionic radius and lower charge density. This property is critical for this compound’s use in alkaline indigo synthesis .
  • Reactivity : Sodium salts (e.g., N-(hydroxymethyl)-glycine sodium salt) may exhibit faster reaction kinetics in aqueous media but are less stable in strongly basic conditions .

Biological Activity

N-(2-Carboxyphenyl)glycine monopotassium salt, also known as potassium N-(2-carboxyphenyl)glycinate, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound is a derivative of glycine where the amino group is substituted with a 2-carboxyphenyl group. Its chemical formula can be represented as C9H8KNO4, and it possesses both acidic and basic functional groups, making it amphoteric. This structural feature contributes to its solubility in water and potential interactions with various biological systems.

1. Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. It acts as an antagonist to certain glutamate receptors, which are implicated in excitotoxicity—a process that leads to neuronal damage. By modulating glutamate levels, this compound may help in protecting neurons from oxidative stress and excitotoxicity associated with neurodegenerative diseases .

2. Antioxidant Activity

The compound has shown promising antioxidant activity, which is crucial in combating oxidative stress in cells. It may enhance the cellular antioxidant defense mechanisms by influencing the expression of key enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione-S-transferase .

The biological activity of this compound can be attributed to several mechanisms:

  • Glutamate Modulation : By acting on the cystine/glutamate antiporter system (system xc−), this compound can influence intracellular levels of cysteine and glutamate, thereby affecting neurotransmission and neuroprotection .
  • Nrf2 Pathway Activation : It may activate the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes and protection against oxidative damage .

Case Studies

Several studies have explored the effects of this compound in vitro and in vivo:

  • In vitro Studies : In cell cultures exposed to oxidative stress, treatment with this compound resulted in reduced cell death and improved cell viability compared to untreated controls .
  • Animal Models : In rodent models of neurodegeneration, administration of this compound demonstrated significant improvements in behavioral outcomes and reduced markers of oxidative stress in brain tissues .

Comparative Biological Activity Table

CompoundNeuroprotective EffectsAntioxidant ActivityMechanism of Action
This compoundYesYesGlutamate modulation, Nrf2 activation
Other Glycine DerivativesVariesModerateVaries

Q & A

Q. What synthetic routes are established for N-(2-Carboxyphenyl)glycine Monopotassium Salt, and how are they optimized for yield?

The compound is synthesized via cyclization of N-(2-carboxyphenyl)glycine in an alkali metal hydroxide melt (e.g., NaOH/KOH eutectic) at elevated temperatures (~220°C). A key innovation involves adding sodium amide to enhance basicity, promoting indoxyl formation, which is a precursor for indigo synthesis . Optimization focuses on reaction time, temperature, and stoichiometric ratios of alkali salts to minimize decomposition and improve purity. Yield improvements are achieved by controlling pH and avoiding excess water, which can hydrolyze intermediates .

Q. How is the purity of this compound assessed in laboratory settings?

Pharmacopeial methods for phosphate-containing compounds are adapted, such as spectrophotometric assays using 1,2,4-aminonaphtholsulfonic acid to detect total phosphate content. Calibration curves are generated with monobasic potassium phosphate standards (0.11 mg/mL) . Ion chromatography or potentiometric titration can quantify potassium content, while HPLC with UV detection (λ = 210–260 nm) monitors organic impurities .

Q. What spectroscopic techniques are used for structural characterization?

  • X-ray crystallography : SHELXL/SHELXS programs refine crystal structures, leveraging high-resolution data to resolve bond angles and coordination geometry .
  • NMR : 1^1H and 13^13C NMR (D2_2O or DMSO-d6_6) identify carboxylate protons (δ 12–14 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
  • FTIR : Peaks at 1600–1650 cm1^{-1} (C=O stretch) and 1400–1450 cm1^{-1} (COO^- symmetric stretch) confirm the carboxylate moiety .

Advanced Research Questions

Q. How can reaction mechanisms for the cyclization of this compound to indoxyl be elucidated?

Isotopic labeling (15^{15}N or 13^{13}C) tracks nitrogen migration during cyclization. Computational modeling (DFT or MD simulations) identifies transition states and activation energies. In situ Raman spectroscopy monitors intermediate formation (e.g., indoxyl disodium salt) under controlled pH and temperature . Kinetic studies using stopped-flow techniques quantify rate constants for hydrolysis and cyclization steps .

Q. What strategies mitigate by-product formation during large-scale synthesis?

  • pH control : Maintaining alkaline conditions (pH > 12) prevents premature acid-catalyzed decomposition.
  • Solvent selection : Anhydrous alkali melts reduce hydrolysis side reactions.
  • Catalytic additives : Transition metals (e.g., Cu2+^{2+}) or phase-transfer catalysts improve reaction efficiency . By-products like 2-carboxyphenylamine are removed via recrystallization (ethanol/water) or ion-exchange chromatography .

Q. How does the monopotassium counterion influence the compound’s reactivity compared to sodium or ammonium salts?

The potassium ion’s lower charge density (vs. Na+^+) reduces ionic pairing with the carboxylate group, enhancing solubility in polar aprotic solvents (e.g., DMF). This improves reaction kinetics in cyclization steps. Comparative studies with sodium salts show 10–15% higher yields in indoxyl synthesis due to reduced lattice energy in the potassium salt .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Impurities like residual aniline or glycine derivatives are detected via LC-MS/MS with multiple reaction monitoring (MRM). Limits of detection (LOD < 0.1 ppm) are achieved using hydrophilic interaction chromatography (HILIC) for polar analytes. Standard addition methods correct matrix effects in complex reaction mixtures .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Carboxyphenyl)glycine Monopotassium Salt
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.